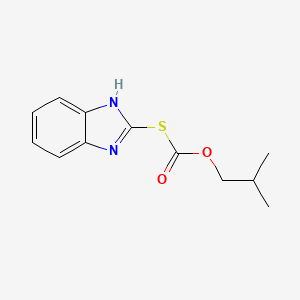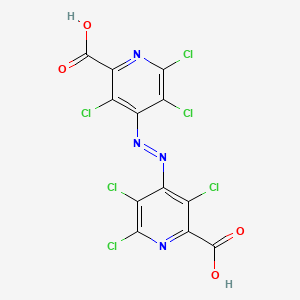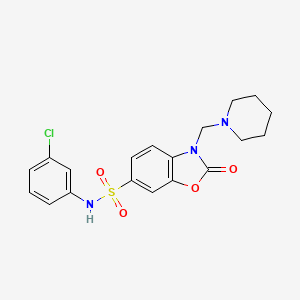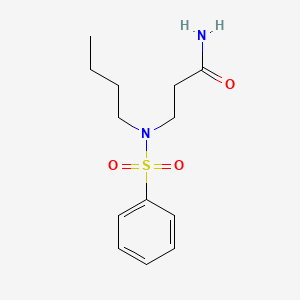![molecular formula C12H17NO5 B3822637 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid](/img/structure/B3822637.png)
2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid
Descripción general
Descripción
2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid, also known as EOC or Ethoxycarbonyloxymethylene Cyclohexene, is a chemical compound that has been widely studied in the field of organic chemistry and medicinal chemistry. It is a versatile molecule that can be used for various purposes, including as a building block for the synthesis of other compounds and as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the production of inflammatory mediators and other signaling molecules. 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines. 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and used as a building block for the synthesis of other compounds. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain cell types or disease models.
Direcciones Futuras
There are many potential future directions for research involving 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid. Some possible areas of study include:
1. Further investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.
2. Exploration of its effects on other signaling pathways and receptors in the brain.
3. Development of new synthetic methods for the production of 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid and related compounds.
4. Evaluation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
5. Investigation of its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders.
Conclusion:
2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid is a versatile compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties, and has been investigated as a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Aplicaciones Científicas De Investigación
2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. 2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-2-18-10(14)7-13-11(15)8-5-3-4-6-9(8)12(16)17/h2-7H2,1H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZOIFCFPFKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(diallylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B3822582.png)

![[(6-bromo-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B3822587.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl phenylcarbamate](/img/structure/B3822595.png)




![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)


![4-{[1-(2-hydroxyethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B3822660.png)